molecular formula C16H23NO4S B2569796 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide CAS No. 874787-78-7

2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide

Cat. No.: B2569796
CAS No.: 874787-78-7
M. Wt: 325.42
InChI Key: FSEZLRIQIYFVIM-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide is an acetamide derivative featuring a 2,4-dimethylphenoxy group attached to an ethyl-substituted sulfone-modified tetrahydrothiophen ring. This compound belongs to the aroxyacetamide class, which is notable for diverse biological activities, including anticonvulsant and antimicrobial properties .

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-4-17(14-7-8-22(19,20)11-14)16(18)10-21-15-6-5-12(2)9-13(15)3/h5-6,9,14H,4,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEZLRIQIYFVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide is a synthetic molecule that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H25NO5S
  • Molecular Weight : 391.5 g/mol
  • CAS Number : 879940-65-5

The compound features a tetrahydrothiophene ring with a sulfonyl group and a dimethylphenoxy moiety, which may contribute to its bioactivity.

Research indicates that compounds similar in structure to this compound often exhibit interactions with various biological targets:

  • Enzyme Inhibition : Compounds with similar functional groups have been noted for their ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The presence of phenoxy groups suggests potential interactions with neurotransmitter receptors or other signaling pathways.
  • Antioxidant Activity : The thiophene ring may confer antioxidant properties, protecting cells from oxidative stress.

In Vitro Studies

Studies on related compounds demonstrate various biological activities:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains, indicating potential for use as antimicrobial agents.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers in cell cultures.

Case Studies

Although direct case studies focusing solely on this compound are scarce, insights can be drawn from related research:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that a compound with a similar phenoxy structure exhibited significant antibacterial activity against Staphylococcus aureus.
  • Case Study on Anti-inflammatory Properties : Research involving a thiophene derivative showed reduced inflammatory responses in animal models, suggesting potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Compound A : N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide

  • Key Differences: N-substituent: 2-fluorobenzyl vs. ethyl. Phenoxy group: 4-isopropyl vs. 2,4-dimethyl.
  • Impact: The 2-fluorobenzyl group increases lipophilicity and may enhance blood-brain barrier penetration compared to the ethyl group.

Compound B : N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide

  • Key Differences: N-substituent: 4-chlorobenzyl vs. ethyl. Phenoxy group: 2-methoxy vs. 2,4-dimethyl.
  • The methoxy group on the phenoxy ring increases electron-donating properties, altering reactivity compared to methyl substituents.

Phenoxy Group Modifications

Compound C : N’-(4-Hydroxybenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide

  • Key Differences :
    • Incorporates a 1,3,4-oxadiazole-thioacetohydrazide scaffold instead of a direct acetamide linkage.
  • Impact :
    • The oxadiazole ring enhances rigidity and may improve antimicrobial activity due to increased π-π stacking interactions.
    • Higher molecular weight (412–439 g/mol) compared to the target compound (~423.91 g/mol) could affect bioavailability .

Compound D : N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenoxy)acetamide (5c)

  • Key Differences :
    • Replaces the tetrahydrothiophen sulfone with a thiazol ring.

Anticonvulsant Activity

  • Target Compound: No direct data provided, but structurally related aroxyacetamides (e.g., Compound XVI in ) show 100% protection in maximal electroshock seizure (MES) assays at 100 mg/kg .
  • Compound VIII () : Exhibits 75% anticonvulsant protection in rats (oral administration), suggesting substituents on the acetamide nitrogen critically modulate activity.

Antimicrobial and Pesticidal Potential

  • Compound D (5c) : Demonstrates antimicrobial activity attributed to the thiazol and bromobenzyl groups .
  • Pesticide Analogues (–9) : Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) highlight the role of chloro and methoxy groups in herbicidal activity, suggesting structural motifs that may overlap with the target compound’s design .

Physicochemical Properties

Property Target Compound Compound A Compound D (5c)
Molecular Weight (g/mol) ~423.91 425.46 439.34
Key Substituents Ethyl, 2,4-dimethyl 2-Fluorobenzyl, 4-isopropyl Bromobenzyl, thiazol
Solubility Moderate (sulfone) Low (fluorobenzyl) Low (bromobenzyl)
Bioactivity Anticonvulsant (predicted) Unreported Antimicrobial

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